molecular formula C10H12BrNSi B039688 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine CAS No. 111770-80-0

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B039688
CAS No.: 111770-80-0
M. Wt: 254.2 g/mol
InChI Key: SXNXITICOVAGOK-UHFFFAOYSA-N
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Description

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Introduction of Trimethylsilyl-Ethynyl Group: : The brominated pyridine is then subjected to a Sonogashira coupling reaction to introduce the trimethylsilyl-ethynyl group. This reaction involves the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base such as triethylamine (Et3N) or diisopropylamine (DIPA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and amines.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, although specific examples are less common in the literature.

  • Coupling Reactions: : The trimethylsilyl-ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions.

Common Reagents and Conditions

    Sonogashira Coupling: Palladium catalyst (Pd(PPh3)2Cl2), copper co-catalyst (CuI), base (Et3N or DIPA), solvent (THF or DMF).

    Nucleophilic Substitution: Nucleophile (e.g., NaN3, KCN), solvent (DMF or DMSO), temperature (room temperature to reflux).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-((trimethylsilyl)ethynyl)pyridine or 5-cyano-2-((trimethylsilyl)ethynyl)pyridine can be formed.

    Coupling Products: Products from coupling reactions include various substituted pyridines with different functional groups.

Scientific Research Applications

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules

  • Biology: : The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities.

  • Medicine: : Research into the medicinal chemistry of pyridine derivatives includes exploring their potential as therapeutic agents. Compounds similar to this compound may have applications in drug discovery and development.

  • Industry: : The compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine depends on its specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
  • 5-Bromo-N-methyl-3-nitropyridin-2-amine
  • 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Uniqueness

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is unique due to the specific positioning of the bromine atom and the trimethylsilyl-ethynyl group on the pyridine ring. This unique structure allows for specific interactions and reactivity that may not be observed in similar compounds. The presence of the trimethylsilyl-ethynyl group also provides a handle for further functionalization through coupling reactions.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNXITICOVAGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451380
Record name 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111770-80-0
Record name 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine
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Synthesis routes and methods I

Procedure details

1.15 g (1.63 mmol) of tetrakistriphenylphosphine palladium, 0.311 g (1.63 mmol) of copper (1) iodide, and 50 mL of triethylamine are added to a solution of 20 g (81.89 mmol) of 2,5-dibromopyridine in 250 mL of absolute THF under an argon atmosphere. At 17° C., a solution of 13 mL (90.14 mmol) of trimethylsilylacetylene in 20 mL of THF is immediately added dropwise to this reaction mixture. After ten minutes, the cooling is removed. After 20 minutes, the temperature is 30° C. The mixture is then cooled to 20° C. and briefly stirred. The reaction mixture is evaporated down, the residue is taken up in ethyl acetate and extracted twice with sodium hydrogen carbonate solution. The combined organic phases are dried over magnesium sulfate. The purification is carried out by column chromatography on silica gel (eluant: petroleum ether). Yield: 20.4 g (98% of theory); C10H12BrNSi (M=254.20); calc.: molecular ion peak (M+H)+: 254/256; found: molecular ion peak (M+H)+: 254/256; Rf value: 0.72 (silica gel, petroleum ether).
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper (1) iodide
Quantity
0.311 g
Type
catalyst
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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reactant
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Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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